2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-14-8-4-5-9-15(14)21-12-16(20)19(11-10-18)13-6-2-1-3-7-13/h1-9H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQFOMMKAUISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide typically involves the reaction of 2-bromophenol with phenylacetonitrile in the presence of a suitable base to form the intermediate 2-(2-bromophenoxy)phenylacetonitrile. This intermediate is then reacted with an amine, such as N-phenylacetamide, under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including:
- Substitution Reactions : The bromophenoxy group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
- Coupling Reactions : The compound can be utilized in coupling reactions to form larger molecular frameworks.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
- Anticancer Properties : Research indicates that derivatives of phenylacetamides can inhibit cancer cell proliferation. The structure of this compound may contribute to similar effects, warranting further biological evaluation.
Medicine
The compound is explored as a potential pharmaceutical intermediate for developing new drugs. Its mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity or cellular pathways. Some notable applications include:
- Therapeutic Agents for Inflammatory Diseases : Due to its ability to inhibit secretory phospholipase A2 (sPLA2), it may be beneficial in treating conditions like septic shock, asthma, and rheumatoid arthritis .
- Drug Development : As an intermediate, it can facilitate the synthesis of novel therapeutic agents aimed at various diseases.
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |
| Biology | Antimicrobial and anticancer properties | Potential development of new drugs |
| Medicine | Pharmaceutical intermediate | Facilitates drug development for inflammatory diseases |
Case Studies
- Inhibition of sPLA2 : A study highlighted the effectiveness of phenyl acetamides in inhibiting sPLA2, which is crucial in the arachidonic acid cascade linked to inflammatory responses. The administration of such compounds showed promise in alleviating symptoms associated with septic shock and other inflammatory conditions .
- Synthesis Pathways : Research demonstrated novel synthetic methods involving this compound as an intermediate in producing biologically active compounds through palladium-catalyzed reactions .
- Biological Evaluation : A related study on phenylacetamide derivatives showed significant antitubercular activity against Mycobacterium tuberculosis, indicating potential for similar derivatives derived from this compound .
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The cyanomethyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
2.1 Structural and Electronic Comparisons
- The phenyl group (-C₆H₅) contributes hydrophobicity, which may improve membrane permeability relative to smaller substituents like pyridine.
- Phenoxy Group Variations: The 2-bromophenoxy moiety in the target compound differs from 4-fluorophenyl (in ) or unsubstituted phenoxy groups. Bromine’s size and electronegativity may alter binding interactions in enzymatic targets, as seen in SIRT2 inhibitors .
2.3 Physicochemical Properties
- Molecular Weight :
- At ~345.2 g/mol, the target compound falls within the acceptable range for drug-likeness (Rule of Five), unlike bulkier analogs like C₂₁H₁₇BrN₂OS (409.3 g/mol, ).
Biological Activity
2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a bromophenoxy group, a cyanomethyl moiety, and a phenylacetamide framework, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
In a comparative study involving various derivatives similar to this compound, it was found that:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- Compounds demonstrated bactericidal activity at different concentrations in time-kill assays, indicating their potential as effective antimicrobial agents .
Antioxidant Activity
The antioxidant potential of compounds in this class has also been explored. The antioxidant activity is often assessed using assays such as the ABTS assay.
Findings:
- Compounds similar to this compound showed varying degrees of antioxidant activity, with some derivatives achieving inhibition percentages comparable to established antioxidants like ascorbic acid .
The biological activity of this compound may be attributed to several mechanisms:
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
